3-Nitrodibenzofuran

Description

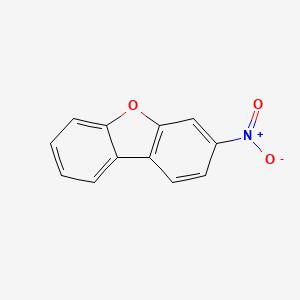

Structure

3D Structure

Properties

IUPAC Name |

3-nitrodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO3/c14-13(15)8-5-6-10-9-3-1-2-4-11(9)16-12(10)7-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVFAHDAUVZRVCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00202446 | |

| Record name | 3-Nitrodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5410-97-9 | |

| Record name | 3-Nitrodibenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5410-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitrodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005410979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitrodibenzofuran | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10862 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Nitrodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-NITRODIBENZOFURAN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide on the Scarcity of Naturally Occurring Nitrated Dibenzofurans

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Question of Natural Occurrence

Dibenzofurans are a class of heterocyclic organic compounds consisting of two benzene rings fused to a central furan ring. While the parent dibenzofuran and its hydroxylated, methoxylated, and alkylated derivatives are found in some natural products, the focus of this guide is on their nitrated counterparts. The introduction of a nitro (-NO2) group to an aromatic structure can significantly alter its chemical and toxicological properties.

A thorough review of the scientific literature reveals a significant gap in knowledge regarding the natural occurrence of nitrated dibenzofurans. Unlike their extensively studied polychlorinated analogs (PCDFs), which are well-known persistent organic pollutants from industrial activities, there is no direct evidence to suggest that nitrated dibenzofurans are produced through biological processes (biosynthesis) or are present in pristine environments devoid of anthropogenic influence.

This guide will therefore address the topic from the perspective of this knowledge gap, presenting information on analogous compounds—nitrated polycyclic aromatic hydrocarbons (NPAHs)—to infer potential formation pathways and analytical strategies.

Inferred Formation Pathways: Lessons from Nitrated Polycyclic Aromatic Hydrocarbons (NPAHs)

While no natural sources of nitrated dibenzofurans have been identified, the formation of NPAHs is well-documented and provides a strong model for how nitrated dibenzofurans might be formed in the environment, primarily through non-biogenic, atmospheric processes.

NPAHs are introduced into the environment through two main pathways:

-

Primary Emissions: Direct release from incomplete combustion processes, such as diesel and gasoline engine exhaust, and industrial emissions.[1][2]

-

Secondary Formation: Atmospheric reactions of parent PAHs with nitrogen oxides (NOx).[3][4][5] This can occur through gas-phase reactions with hydroxyl (OH) and nitrate (NO3) radicals, as well as heterogeneous reactions on the surface of particulate matter.[3]

Given the structural similarity between dibenzofuran and other PAHs, it is plausible that any nitrated dibenzofurans detected in the environment would originate from similar atmospheric nitration of dibenzofuran released from combustion sources.

Quantitative Data on Nitrated Aromatic Compounds in the Environment

Due to the lack of data on nitrated dibenzofurans, this section presents quantitative data for selected NPAHs found in various environmental matrices. These values illustrate the typical concentration ranges of analogous compounds and can serve as a benchmark for future studies.

Table 1: Concentrations of Selected Nitrated PAHs in Ambient Air (Particulate Matter)

| Compound | Location | Concentration Range (pg/m³) | Reference |

| 1-Nitropyrene | Urban (various) | 1 - 100 | [6] |

| 2-Nitrofluoranthene | Urban (various) | 1 - 50 | [6] |

| 9-Nitroanthracene | Urban (various) | 0.1 - 10 | [6] |

| 2-Nitropyrene | Urban (various) | 0.1 - 5 | [6] |

Table 2: Concentrations of Selected Nitrated PAHs in Soil and Sediment

| Compound | Matrix | Location | Concentration Range (µg/kg) |

| 1-Nitropyrene | Soil | Industrial Area | 0.1 - 10 |

| 2-Nitrofluoranthene | Sediment | Urban River | 0.05 - 5 |

| 9-Nitroanthracene | Soil | Remote Area | < 0.01 |

Note: The data in these tables are compiled from various sources and represent a general range. Actual concentrations can vary significantly based on proximity to emission sources, meteorological conditions, and other environmental factors.

Experimental Protocols for the Analysis of Nitrated Aromatic Compounds

Specific, validated methods for the analysis of nitrated dibenzofurans are not established. However, the analytical procedures for NPAHs are well-developed and can be adapted. A general workflow involves extraction, cleanup, and instrumental analysis.

Sample Extraction

The choice of extraction method depends on the sample matrix.

-

Air (Particulate Matter): Samples are typically collected on quartz fiber filters. Extraction is performed using Soxhlet extraction or pressurized liquid extraction (PLE) with solvents such as dichloromethane or a mixture of hexane and acetone.

-

Soil and Sediment: Soxhlet extraction or PLE are commonly used. The solvent choice is similar to that for air filters. Ultrasonic extraction is another viable option.

Extract Cleanup

Crude extracts from environmental samples contain numerous interfering compounds that must be removed prior to analysis. A multi-step cleanup is often necessary.

-

Silica Gel Chromatography: This is used to separate compounds based on polarity. A typical procedure involves passing the extract through a silica gel column and eluting with solvents of increasing polarity.

-

Alumina Chromatography: This can further fractionate the sample.

-

Solid-Phase Extraction (SPE): Cartridges with various sorbents (e.g., silica, Florisil, aminopropyl) can be used for rapid cleanup and fractionation.

Instrumental Analysis

The primary analytical technique for the identification and quantification of NPAHs is gas chromatography-mass spectrometry (GC-MS).

-

Gas Chromatography (GC): A high-resolution capillary column (e.g., DB-5ms) is used to separate the individual isomers.

-

Mass Spectrometry (MS): Mass spectrometry provides sensitive and selective detection. For trace analysis, high-resolution mass spectrometry (HRMS) is often preferred. Negative chemical ionization (NCI) is particularly sensitive for nitro-containing compounds.[7]

High-performance liquid chromatography (HPLC) with fluorescence or MS detection can also be used, especially for less volatile NPAHs.[8][9]

References

- 1. Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) in the environment - A review. [sonar.ch]

- 2. researchgate.net [researchgate.net]

- 3. Formation of nitro-PAHs from the heterogeneous reaction of ambient particle-bound PAHs with N2O5/NO3/NO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxygenated and Nitrated Polycyclic Aromatic Hydrocarbons: Sources, Quantification, Incidence, Toxicity, and Fate in Soil—A Review Study [mdpi.com]

- 5. pjoes.com [pjoes.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Physicochemical Properties of 3-Nitrodibenzofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrodibenzofuran is a heterocyclic aromatic compound that has garnered significant interest in the scientific community, primarily for its utility as a photoremovable protecting group, often referred to as a "caging" group, in chemical biology and drug delivery research. Its ability to undergo photolysis upon exposure to specific wavelengths of light allows for the precise temporal and spatial control of the release of biologically active molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with detailed experimental protocols for its synthesis and characterization, to support its application in research and development.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in various experimental settings, from synthesis and purification to its application in biological systems. The following tables summarize the key computed and experimental data available for this compound.

General and Computational Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₇NO₃ | PubChem[1] |

| Molecular Weight | 213.19 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 5410-97-9 | PubChem[1] |

| XLogP3 | 3.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 213.042593085 Da | PubChem[1] |

| Topological Polar Surface Area | 58.9 Ų | PubChem[1] |

Experimental Properties

| Property | Value | Source |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Water Solubility | Not available | |

| Kovats Retention Index | Standard non-polar: 1971.7, 333.8, 333.92 | PubChem[1] |

Synthesis and Characterization

The synthesis of this compound derivatives, particularly brominated forms for subsequent coupling reactions, is a key step in their application as photocages. The following sections detail the general synthetic approach and the analytical methods used for characterization.

Synthesis of this compound Derivatives (e.g., NDBF-Br)

Experimental Protocols

Synthesis of Fmoc-Cys(NDBF)-OCH₃: A common application of this compound is in the caging of cysteine residues in peptides. The synthesis of an NDBF-protected cysteine building block suitable for solid-phase peptide synthesis (SPPS) is a representative example of its use.

-

Materials: NDBF-Br, Fmoc-Cys-OCH₃, Dimethylformamide (DMF), Acetonitrile (ACN), 0.1% Trifluoroacetic acid (TFA) in H₂O, Zinc acetate (Zn(OAc)₂).[2]

-

Procedure:

-

Dissolve NDBF-Br (1.00 g, 3.12 mmol) and Fmoc-Cys-OCH₃ (2.2 g, 6.25 mmol) in 60 mL of a 2:1:1 solution of DMF/ACN/0.1% TFA in H₂O (v/v/v).[2]

-

Prepare a 0.5 M aqueous solution of Zn(OAc)₂ in 0.1% TFA (v/v).[2]

-

Add 25 μL of the Zn(OAc)₂ solution to the reaction mixture.[2]

-

Stir the reaction at room temperature for 36 hours, monitoring its progress by Thin Layer Chromatography (TLC) using a 1:1 Hexane/Diethyl Ether mobile phase.[2]

-

Upon completion, evaporate the solvent in vacuo.[2]

-

Purify the final product via column chromatography using a 1:1 Hexane/Diethyl Ether eluent.[2]

-

Characterization Methods

The structural integrity and purity of this compound and its derivatives are confirmed using a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. Spectra for this compound are available in public databases.[1]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum of this compound shows characteristic fragments that can be used for its identification.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.

-

UV-Visible Spectroscopy: The UV-Vis absorption spectrum is critical for photolysis applications, as it determines the optimal wavelength for uncaging. The NDBF chromophore exhibits high molar absorptivity, contributing to its efficient photolysis.[3]

Application in Photoremovable Protection (Uncaging)

The primary application of this compound is as a photoremovable protecting group. The nitroaromatic moiety allows for the absorption of UV light, leading to a photochemical reaction that cleaves the bond between the NDBF group and the protected molecule, thus "uncaging" and activating it.

Experimental Protocol for UV Photolysis

-

General Procedure:

-

Dissolve the NDBF-caged compound in a suitable photolysis buffer (e.g., 50 mM phosphate buffer, pH 7.4, containing 1 mM DTT for thiol-caged compounds) to a final concentration of 25–250 μM.[3]

-

Transfer the solution to a quartz cuvette.[3]

-

Irradiate the sample with UV light at an appropriate wavelength (e.g., 365 nm) using a Rayonet reactor or a similar UV light source.[2][3]

-

Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the caged compound and the appearance of the uncaged product.[2][3]

-

Conclusion

This compound is a valuable tool in chemical biology and related fields due to its favorable physicochemical and photochemical properties as a caging group. This guide provides a foundational understanding of its key characteristics and the experimental approaches for its synthesis and application. While some experimental physicochemical data, such as melting and boiling points, remain to be definitively reported, the available information on its synthesis, characterization, and use in photoremovable protection strategies is robust and well-documented, enabling its effective use in the laboratory. Further research to experimentally determine the missing physical constants would be beneficial for a more complete physicochemical profile of this important molecule.

References

3-Nitrodibenzofuran CAS number and molecular structure

An In-Depth Technical Guide to 3-Nitrodibenzofuran

This guide provides a comprehensive overview of this compound, a key compound in the development of photoremovable protecting groups. It is intended for researchers, scientists, and professionals in drug development who are interested in advanced methods for spatiotemporal control of biologically active molecules.

Core Compound Identification

CAS Number: 5410-97-9[1]

Molecular Structure: this compound possesses a planar, tricyclic aromatic structure. It consists of a central furan ring fused with two flanking benzene rings. A nitro group (-NO₂) is substituted at the 3-position of the dibenzofuran scaffold.

-

Molecular Formula: C₁₂H₇NO₃[1]

-

IUPAC Name: this compound[1]

-

Synonyms: this compound, 3-nitrodibenzo[b,d]furan

-

SMILES: C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)--INVALID-LINK--[O-][1]

-

InChI: InChI=1S/C12H7NO3/c14-13(15)8-5-6-10-9-3-1-2-4-11(9)16-12(10)7-8/h1-7H[1]

Physicochemical and Photochemical Properties

The following table summarizes key quantitative data for this compound and its derivatives, which are crucial for its application as a photolabile caging group.

| Property | Value | Notes and Reference(s) |

| Molecular Weight | 213.19 g/mol | [1] |

| Purity | ≥98% | Commercially available purity. |

| Kovats Retention Index | Standard non-polar: 336Semi-standard non-polar: 1971.7, 333.8, 333.92 | Determined by the NIST Mass Spectrometry Data Center.[1] |

| Quantum Yield (Φu) | ~0.7 | For an NDBF-EGTA derivative. This high quantum yield indicates very efficient photolysis compared to traditional caging groups.[2][3] |

| Molar Extinction Coeff. (ε) | ~18,400 M⁻¹ cm⁻¹ | For an NDBF-EGTA derivative. A high extinction coefficient allows for efficient light absorption.[2][3] |

| Two-Photon Cross-Section (δu) | ~0.6 GM (NDBF-EGTA)0.71–1.4 GM (Methoxy-substituted NDBF) | GM = Goeppert-Mayer units. This property is critical for two-photon excitation applications, enabling deeper tissue penetration and higher spatial resolution with near-IR light.[2][4] |

| Photolysis Rate | ~20,000 s⁻¹ | For the release of Ca²⁺ from NDBF-EGTA upon UV-laser photolysis, demonstrating rapid release of the caged molecule.[2][3] |

Synthesis and Experimental Protocols

The primary application of this compound (NDBF) is in the synthesis of "caged" molecules. Below are detailed protocols for the preparation of an NDBF-protected cysteine amino acid and its incorporation into a peptide, followed by its light-induced cleavage.

Protocol 1: Synthesis of Fmoc-Cys(NDBF)-OH

This protocol describes the synthesis of the NDBF-protected cysteine building block required for solid-phase peptide synthesis (SPPS). The synthesis starts from a brominated NDBF derivative (NDBF-Br).

Step 1: Synthesis of Fmoc-Cys(NDBF)-OCH₃ [5]

-

Dissolve NDBF-Br (1.00 g, 3.12 mmol) and Fmoc-Cys-OCH₃ (2.2 g, 6.25 mmol) in 60 mL of a 2:1:1 (v/v/v) solution of DMF/Acetonitrile/0.1% TFA in H₂O.

-

Prepare a 0.5 M aqueous solution of Zn(OAc)₂ in 0.1% TFA (v/v).

-

Add 25 µL of the Zn(OAc)₂ solution to the reaction mixture.

-

Stir the reaction at room temperature for 36 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a 1:1 Hexane/Diethyl Ether mobile phase.

-

Upon completion, evaporate the solvent in vacuo.

-

Purify the resulting product via column chromatography using a 1:1 Hexane/Diethyl Ether eluent to yield the diastereomeric mixture of Fmoc-Cys(NDBF)-OCH₃.

Step 2: Saponification to Fmoc-Cys(NDBF)-OH [6]

-

Dissolve the purified Fmoc-Cys(NDBF)-OCH₃ from the previous step in an appropriate solvent such as a mixture of dioxane and water.

-

Add a solution of lithium hydroxide (LiOH) or another suitable base to hydrolyze the methyl ester.

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

-

Acidify the reaction mixture with a dilute acid (e.g., 5% HCl) to protonate the carboxylate.[7]

-

Extract the product with an organic solvent (e.g., ethyl acetate).[7]

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield Fmoc-Cys(NDBF)-OH as a powder.[7]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Cys(NDBF)-OH[5]

This protocol outlines the incorporation of the NDBF-caged cysteine into a peptide sequence using an automated peptide synthesizer.

-

Resin Preparation: Start with a suitable resin (e.g., Fmoc-Met-Wang resin) in a reaction vessel.

-

Peptide Chain Elongation: Perform standard Fmoc/HCTU-based chemistry for coupling standard amino acids. This involves incubating the resin with 4 equivalents of both the Fmoc-protected amino acid and HCTU for 30 minutes.

-

NDBF-Cysteine Coupling: For the incorporation of the caged cysteine, incubate the resin with 1.5 equivalents of both Fmoc-Cys(NDBF)-OH and HCTU. This coupling step requires a longer incubation time of 6 hours to ensure efficient incorporation.

-

Deprotection: After each coupling step, remove the Fmoc protecting group using a 10% piperidine solution in DMF (v/v).

-

Cleavage and Global Deprotection: Once the peptide sequence is complete, cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail such as Reagent K.

-

Purification: Precipitate the crude peptide with cold diethyl ether. Purify the peptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis: Confirm the identity and purity of the final NDBF-caged peptide using liquid chromatography-mass spectrometry (LC-MS).[5]

Protocol 3: UV Photolysis (Uncaging) of NDBF-Protected Peptides[8]

This protocol describes the light-induced removal of the NDBF protecting group to release the active thiol-containing peptide.

-

Sample Preparation: Dissolve the NDBF-caged peptide in a photolysis buffer (e.g., 50 mM phosphate buffer, pH 7.4, containing 1 mM DTT) to a final concentration of 25–250 µM.

-

Irradiation (One-Photon): Transfer the solution to a quartz cuvette. Irradiate the sample with 365 nm UV light using a suitable light source (e.g., a Rayonet reactor).[8]

-

Irradiation (Two-Photon): For two-photon uncaging, use a pulsed near-IR laser tuned to approximately 800 nm.[8]

-

Analysis: Following irradiation, analyze the sample by RP-HPLC or LC-MS to quantify the disappearance of the caged starting material and the appearance of the uncaged product.[6]

Key Applications and Logical Workflows

The NDBF chromophore is a superior photolabile protecting group, or "caging group," primarily for thiols.[8] Its high quantum yield and two-photon cross-section make it more efficient than previously standard groups like brominated hydroxycoumarin (Bhc).[8] This allows for precise spatiotemporal control over the release of active molecules in biological systems, including living cells.[2][8]

A key application is the caging of cysteine residues in peptides.[8] This renders the peptide biologically inactive until a pulse of light restores the function of the cysteine thiol. This technique can be used to study dynamic cellular processes. For example, an NDBF-caged peptide substrate for the enzyme protein farnesyltransferase can be introduced to a system. The peptide remains inert until light is applied, at which point the uncaged peptide is rapidly farnesylated by the enzyme.[8] This workflow allows researchers to initiate and observe enzymatic reactions with high precision.

Mandatory Visualizations

Below are diagrams created using the DOT language to illustrate the key experimental workflows.

Caption: Synthesis workflow for an NDBF-caged peptide via SPPS.

Caption: Workflow of NDBF uncaging and subsequent enzymatic reaction.

Safety and Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1]

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1]

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be strictly followed when handling this compound.

References

- 1. This compound | C12H7NO3 | CID 72897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The nitrodibenzofuran chromophore: a new caging group for ultra-efficient photolysis in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchprofiles.library.pcom.edu [researchprofiles.library.pcom.edu]

- 4. Methoxy-Substituted Nitrodibenzofuran-Based Protecting Group with an Improved Two-Photon Action Cross-Section for Thiol Protection in Solid Phase Peptide Synthesis | Blank Research Group in Chemistry [blank.chem.umn.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Nitrodibenzofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Nitrodibenzofuran, a key heterocyclic compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This information is crucial for the identification, characterization, and quality control of this compound and its derivatives in research and development settings.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below. It is important to note that while some experimental data for derivatives of this compound are available, a complete experimental dataset for the parent compound is not readily found in the public domain. Therefore, the tables include a combination of data from spectral databases, data from closely related derivatives, and predicted values based on the compound's structure.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~ 8.0 - 8.2 | d | ~ 8.0 |

| H-2 | ~ 7.5 - 7.7 | t | ~ 7.5 |

| H-4 | ~ 8.8 - 9.0 | d | ~ 2.0 |

| H-6 | ~ 7.9 - 8.1 | d | ~ 7.5 |

| H-7 | ~ 7.4 - 7.6 | t | ~ 7.5 |

| H-8 | ~ 7.6 - 7.8 | t | ~ 7.5 |

| H-9 | ~ 7.7 - 7.9 | d | ~ 8.0 |

Note: Predicted values are based on the analysis of substituted dibenzofurans and the electronic effects of the nitro group. Actual experimental values may vary.

¹³C NMR (Carbon-13 NMR)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~ 122 |

| C-2 | ~ 129 |

| C-3 | ~ 145 (due to NO₂) |

| C-4 | ~ 118 |

| C-4a | ~ 125 |

| C-5a | ~ 156 |

| C-6 | ~ 121 |

| C-7 | ~ 124 |

| C-8 | ~ 128 |

| C-9 | ~ 112 |

| C-9a | ~ 123 |

| C-9b | ~ 150 |

Note: Predicted values are based on analogous benzofuran structures and established substituent effects.

Table 2: Infrared (IR) Spectroscopy Data

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Asymmetric NO₂ Stretch | 1550 - 1500 | Strong |

| Symmetric NO₂ Stretch | 1350 - 1300 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |

| C-O-C (Aryl Ether) Stretch | 1250 - 1200 | Strong |

| Aromatic C-H Bend (Out-of-plane) | 900 - 675 | Strong |

Table 3: Mass Spectrometry (MS) Data

| Parameter | Value |

| Molecular Formula | C₁₂H₇NO₃[1][2] |

| Molecular Weight | 213.19 g/mol [2] |

| Exact Mass | 213.0426 g/mol [2] |

| Ionization Mode | Electrospray (ESI) or Electron Impact (EI) |

| Expected [M]+• (EI) or [M+H]⁺ (ESI) | m/z 213 |

| Key Fragmentation Peaks (Predicted) | m/z 183 ([M-NO]⁺), m/z 167 ([M-NO₂]⁺), m/z 139 ([M-NO₂-CO]⁺) |

Experimental Protocols

The following are detailed methodologies representative of those used to obtain the spectroscopic data for nitrodibenzofuran derivatives, which would be applicable for this compound.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : ¹H and ¹³C NMR spectra are typically recorded on a Bruker or Varian spectrometer operating at a frequency of 400 MHz or higher for ¹H nuclei.[3]

-

Sample Preparation : Samples are dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Data Acquisition :

-

¹H NMR : Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

¹³C NMR : Chemical shifts are reported in ppm relative to the solvent resonance.

-

-

Data Processing : The acquired free induction decays (FIDs) are Fourier transformed to yield the NMR spectra.

Infrared (IR) Spectroscopy

-

Instrumentation : IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation : Solid samples can be analyzed as a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition : Spectra are typically recorded over the range of 4000 to 400 cm⁻¹.

-

Data Presentation : The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Instrumentation : High-resolution mass spectra (HRMS) are often obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.[3] For more detailed fragmentation studies, Electron Impact (EI) ionization can be used.

-

Sample Introduction : The sample, dissolved in a suitable solvent (e.g., methanol or acetonitrile), is introduced into the ion source via direct infusion or after separation by liquid chromatography (LC).

-

Data Acquisition : The instrument is operated in positive or negative ion mode to detect the molecular ion and its fragments.

-

Data Analysis : The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge ratio (m/z).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

- 1. This compound | C12H7NO3 | CID 72897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Uncaging the Potential of 3-Nitrodibenzofuran: An In-depth Technical Guide to its Photolysis Quantum Yield

For Researchers, Scientists, and Drug Development Professionals

The precise spatiotemporal control of bioactive molecules is a cornerstone of modern biomedical research and drug development. Photoremovable protecting groups, or "cages," offer a powerful tool to release effector molecules with a flash of light, enabling the investigation of complex biological processes with unprecedented resolution. Among the various photolabile moieties, 3-nitrodibenzofuran (NDBF) has emerged as a promising scaffold due to its favorable photochemical properties. This technical guide provides a comprehensive overview of the quantum yield of this compound photolysis, detailing the quantitative data, experimental methodologies for its determination, and the underlying photochemical mechanism.

Quantitative Data on the Photolysis of this compound Derivatives

The efficiency of a photochemical uncaging reaction is quantified by its quantum yield (Φ), which represents the number of molecules of the protected substance that are released per photon absorbed. A higher quantum yield signifies a more efficient conversion of light energy into the desired chemical cleavage. For this compound and its derivatives, the quantum yield has been shown to be significantly high, making it an attractive caging group for various applications.

The table below summarizes the key quantitative data for the photolysis of representative this compound-caged compounds.

| Compound | Wavelength (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Solvent/Buffer |

| This compound-EGTA (caged Ca²⁺) | Not Specified | ~0.7 | 18,400 | Not Specified |

| This compound-caged Cysteine Peptide | 365 | 0.2 | Not Specified | 50 mM phosphate buffer (pH 7.4) containing 1 mM DTT |

Experimental Protocols for Quantum Yield Determination

The accurate determination of the quantum yield is crucial for the reliable application of photoremovable protecting groups. The following sections detail the key experimental protocols employed in the study of this compound photolysis.

General Experimental Workflow

The determination of the quantum yield of photolysis for a this compound-caged compound typically involves the following steps:

Caption: A generalized workflow for determining the quantum yield of photolysis.

Light Source and Irradiation

A stable, monochromatic light source is essential for accurate quantum yield measurements. A common choice is a Rayonet UV photoreactor equipped with lamps emitting at a specific wavelength, such as 365 nm. The sample, dissolved in a suitable solvent or buffer, is placed in a quartz cuvette and subjected to irradiation for controlled time intervals.

Actinometry: Measuring Photon Flux

To calculate the quantum yield, the number of photons absorbed by the sample must be determined. This is achieved through chemical actinometry. A widely used chemical actinometer is potassium ferrioxalate . This compound undergoes a well-characterized photochemical reaction with a known quantum yield. By irradiating the actinometer solution under the same conditions as the sample, the photon flux of the light source can be accurately measured.

Analysis of Photorelease

The extent of the uncaging reaction is typically monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) . These methods allow for the separation and quantification of the starting caged compound and the photoproducts over time.

Calculation of Quantum Yield

The quantum efficiency (Qu) can be calculated using the following formula:

Qu = (I * σ * t90%)-1

Where:

-

I is the irradiation intensity in einsteins cm-2 s-1 (determined by actinometry).

-

σ is the decadic extinction coefficient (103 * ε, the molar extinction coefficient) in cm2 mol-1.

-

t90% is the irradiation time in seconds required for 90% conversion of the caged compound to the product.

The Photochemical Reaction Mechanism of this compound

The photolysis of this compound proceeds through a mechanism analogous to that of other o-nitrobenzyl-based photoremovable protecting groups. The key steps involve an intramolecular hydrogen abstraction, the formation of an aci-nitro intermediate, and subsequent rearrangement to release the caged molecule and a nitroso byproduct.

Caption: Proposed photolysis pathway of a this compound caged compound.

Upon absorption of a photon, the this compound moiety is promoted to an excited state. This is followed by a rapid intramolecular hydrogen atom transfer from the benzylic position to one of the oxygen atoms of the nitro group, forming a transient aci-nitro intermediate . This intermediate then undergoes a series of rearrangements, leading to the cleavage of the bond connecting the caging group to the protected molecule. The final products are the free bioactive molecule and a 3-nitroso-dibenzofuranone byproduct.

Toxicological Profile of 3-Nitrodibenzofuran: An In-Depth Technical Guide

Disclaimer: Direct toxicological data for 3-Nitrodibenzofuran is scarce in publicly available scientific literature. This profile has been constructed by leveraging data from structurally related compounds, primarily other nitrated dibenzofurans and the broader class of nitroaromatic compounds. The information presented should be considered as a predictive toxicological assessment and a guide for future research.

Executive Summary

This compound (3-NDF) is a nitroaromatic heterocyclic compound. While specific toxicological data for 3-NDF is limited, its structural similarity to other nitrated aromatic compounds suggests a potential for significant toxicological effects, including genotoxicity and cytotoxicity. The nitro group is a key structural alert for mutagenicity. The primary mechanism of toxicity for nitroaromatics often involves metabolic reduction of the nitro group to reactive intermediates that can form adducts with DNA and other macromolecules, leading to cellular damage. This document provides a comprehensive overview of the anticipated toxicological profile of this compound, based on available data for surrogate molecules, and outlines standard experimental protocols for its toxicological evaluation.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₁₂H₇NO₃ |

| Molecular Weight | 213.19 g/mol |

| Appearance | Not available |

| Melting Point | Not available |

| Boiling Point | Not available |

| Water Solubility | Not available |

| LogP | Not available |

Hazard Identification

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, compounds with similar structures are often classified with the following hazards:

-

Acute Toxicity (Oral): Likely to be toxic if swallowed.

-

Eye Irritation: May cause serious eye irritation.

-

Mutagenicity: Suspected of causing genetic defects.

-

Carcinogenicity: Suspected of causing cancer.

Toxicokinetics

The toxicokinetics of this compound have not been experimentally determined. However, based on its lipophilic aromatic structure, it is anticipated to be readily absorbed through oral, dermal, and inhalation routes. Following absorption, it would likely be distributed to various tissues. The metabolism of 3-NDF is expected to be a critical determinant of its toxicity.

Proposed Metabolic Pathway

The metabolism of nitroaromatic compounds is a key factor in their toxicity. A proposed metabolic pathway for this compound is illustrated below. This pathway involves the reduction of the nitro group to form reactive intermediates.

Toxicological Endpoints (Surrogate Data)

Due to the lack of specific data for this compound, this section summarizes findings for related nitroaromatic compounds and nitrated dibenzofurans.

Acute Toxicity

No specific LD50 values for this compound are available. For many nitroaromatic compounds, the oral LD50 in rodents ranges from moderately to highly toxic.

Genotoxicity

Nitroaromatic compounds as a class are well-known for their genotoxic potential. Studies on various nitrated dibenzofurans have demonstrated mutagenic activity in the Ames test, a bacterial reverse mutation assay.[1] The mutagenicity is often dependent on the position of the nitro group and is typically observed in strains like Salmonella typhimurium TA98, which is sensitive to frameshift mutagens.[1] The genotoxicity of these compounds is often mediated by the metabolic reduction of the nitro group to reactive electrophilic intermediates that can form covalent adducts with DNA.[2]

Table 1: Genotoxicity of Surrogate Nitrodibenzofurans (Ames Test)

| Compound | Strain | Metabolic Activation (S9) | Result | Reference |

| 2-Nitrodibenzofuran | TA98 | Without | Mutagenic | [1] |

| 2,7-Dinitrodibenzofuran | TA98 | With and Without | Mutagenic | [1] |

| 2,8-Dinitrodibenzofuran | TA98 | Without | Mutagenic | [1] |

Cytotoxicity

The cytotoxicity of this compound has not been reported. However, nitroaromatic compounds can induce cytotoxicity through various mechanisms, including the generation of reactive oxygen species (ROS) during the futile cycling of nitroreductases, leading to oxidative stress, and the covalent binding of reactive metabolites to cellular proteins.

Carcinogenicity

There are no carcinogenicity bioassays available for this compound. However, many nitroaromatic compounds are considered to be carcinogenic.[3][4] Their carcinogenic potential is closely linked to their genotoxicity. Given the likely genotoxic nature of 3-NDF, it should be considered a potential carcinogen.

Reproductive and Developmental Toxicity

Data on the reproductive and developmental toxicity of this compound are not available. Studies on some nitro-PAHs have indicated potential developmental toxicity in animal models.[5][6]

Experimental Protocols

The following are generalized protocols for key toxicological assays that would be appropriate for evaluating the safety of this compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Genotoxicity Assay (Ames Test)

The Ames test is a bacterial reverse mutation assay to detect mutagens.

Signaling Pathways in Nitroaromatic Toxicity

The toxicity of nitroaromatic compounds is often mediated by complex signaling pathways initiated by cellular damage.

Conclusion and Future Directions

While direct toxicological data for this compound is currently lacking, its chemical structure strongly suggests a potential for significant genotoxicity and cytotoxicity, consistent with the broader class of nitroaromatic compounds. The primary mechanism of toxicity is likely to involve metabolic activation to reactive intermediates that can damage cellular macromolecules.

Future research should prioritize a comprehensive toxicological evaluation of this compound following established guidelines. Key studies should include:

-

In vitro cytotoxicity assays in relevant human cell lines.

-

A full battery of genotoxicity tests , including the Ames test and in vitro and in vivo mammalian cell assays.

-

Toxicokinetic studies to understand its absorption, distribution, metabolism, and excretion.

-

If warranted by initial findings, long-term carcinogenicity bioassays in rodents.

-

Reproductive and developmental toxicity studies to assess its potential effects on these endpoints.

A thorough understanding of the toxicological profile of this compound is essential for accurate risk assessment and ensuring the safety of researchers and drug development professionals who may handle this compound.

References

- 1. Mutagenicity of nitro derivatives produced by exposure of dibenzofuran to nitrogen oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dspace.cuni.cz [dspace.cuni.cz]

- 5. academic.oup.com [academic.oup.com]

- 6. Mechanistic Investigations Into the Developmental Toxicity of Nitrated and Heterocyclic PAHs - PubMed [pubmed.ncbi.nlm.nih.gov]

Mutagenicity of 3-Nitrodibenzofuran: A Technical Assessment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mutagenicity of 3-Nitrodibenzofuran (3-NDBF), a nitro-polycyclic aromatic hydrocarbon. This document synthesizes key findings on its genotoxic potential, details the experimental protocols for its assessment, and illustrates the metabolic pathways integral to its mutagenic activity.

Core Findings: Mutagenic Potential of this compound

This compound is a potent mutagen, demonstrating significant activity in bacterial reverse mutation assays.[1] Its mutagenicity has been primarily characterized using Salmonella typhimurium strains TA98 and TA100, which are indicative of frameshift and base-pair substitution mutations, respectively.

Quantitative Mutagenicity Data

Direct quantitative data, such as revertants per nanomole, for this compound are not extensively detailed in publicly available literature. However, its high mutagenic potency has been established relative to the well-characterized carcinogen benzo[a]pyrene (B[a]P).

| Compound | S. typhimurium Strain | Mutagenic Potency (Relative to Benzo[a]pyrene) | Metabolic Activation |

| This compound | TA98 | ~3.5 times stronger[1] | Direct-acting (activity reduced in nitroreductase-deficient strains)[2] |

| TA100 | ~2 times stronger[1] | Direct-acting[2] | |

| 3-Aminodibenzofuran | TA98 | ~10 times stronger[1] | Requires metabolic activation (S9 mix)[1] |

| TA100 | ~5 times stronger[1] | Requires metabolic activation (S9 mix)[1] |

Studies on various nitrodibenzofuran isomers have shown that the position of the nitro group significantly influences mutagenic activity. In S. typhimurium TA98 without metabolic activation, the order of mutagenicity was found to be: 2,7-DNDF > 2,8-DNDF > 3-NDF > 2-NDF > 4-NDF > 1-NDF.[2]

Metabolic Activation: The Key to Mutagenicity

The genotoxicity of nitroaromatic compounds like 3-NDBF is intrinsically linked to their metabolic activation into reactive electrophilic intermediates that can form adducts with DNA.[3]

In bacterial systems, the mutagenicity of 3-NDBF is primarily dependent on the reduction of its nitro group by bacterial nitroreductases.[2] This is evidenced by reduced mutagenic activity in nitroreductase-deficient bacterial strains such as TA98NR.[2]

In mammalian systems, the bioactivation is more complex and can follow several pathways. The principal pathway involves the reduction of the nitro group to form N-hydroxy-arylamine, which can then be further activated by Phase II enzymes. While the specific enzymes for 3-NDBF are not fully elucidated, pathways for analogous compounds involve N-acetyltransferases (NATs) and sulfotransferases (SULTs) that convert the N-hydroxy intermediate into highly reactive N-acetoxy or N-sulfonyloxy esters. These esters can spontaneously form electrophilic nitrenium ions that readily react with DNA.[4] Ring oxidation by cytochrome P450 (CYP) enzymes represents an alternative or concurrent pathway.[3]

The reduced metabolite, 3-aminodibenzofuran, is also a potent mutagen but requires metabolic activation by enzymes like cytochrome P450s and sulfotransferases to exert its effect.[1][5]

References

- 1. Mutagenicity of this compound and 3-aminodibenzofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mutagenicity of nitro derivatives produced by exposure of dibenzofuran to nitrogen oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

Environmental Fate and Degradation of 3-Nitrodibenzofuran: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrodibenzofuran (3-NDF) is a nitroaromatic heterocyclic compound. While its primary applications are emerging in fields like organic synthesis and drug development as a photoremovable protecting group, its potential environmental impact remains a critical area of investigation. Nitroaromatic compounds, as a class, are known for their potential toxicity and persistence in the environment. Understanding the environmental fate and degradation of 3-NDF is therefore essential for responsible lifecycle management and risk assessment. This technical guide synthesizes the currently limited available information on the environmental behavior of this compound and provides a framework for future research by outlining relevant experimental approaches.

Physicochemical Properties and Environmental Distribution

Inferred Environmental Behavior:

-

Soil and Sediment: Due to its presumed low aqueous solubility and hydrophobic nature, this compound is expected to adsorb to soil organic matter and sediments. This partitioning behavior would reduce its mobility in the environment but could also lead to its accumulation in these compartments.

-

Water: While its solubility is expected to be low, the presence of 3-NDF in aquatic systems could still pose a risk to aquatic organisms. Photodegradation is anticipated to be a significant removal mechanism in sunlit surface waters.

-

Air: The volatility of 3-NDF is not documented. However, related polycyclic aromatic compounds can be subject to long-range atmospheric transport.

Degradation Pathways

The environmental persistence of this compound will be determined by the rates of abiotic and biotic degradation processes.

Abiotic Degradation

Photodegradation: The primary documented characteristic of this compound is its sensitivity to light. It is designed as a photoremovable protecting group, meaning it undergoes cleavage upon irradiation with UV light (e.g., 365 nm).[3][4][5] This property suggests that direct photolysis in the environment, particularly in aquatic systems and on soil surfaces, could be a major degradation pathway. The photoproducts in an environmental context have not been characterized but would be crucial for a complete environmental risk assessment.

Biotic Degradation

There is a significant gap in the scientific literature regarding the biodegradation of this compound specifically. However, studies on the microbial degradation of the parent compound, dibenzofuran, and other nitroaromatic compounds can provide insights into potential metabolic pathways.

Microorganisms have evolved diverse strategies to degrade nitroaromatic compounds, which generally involve either the reduction of the nitro group or an initial oxidative attack on the aromatic ring.[6] Several bacterial strains, such as Sphingomonas sp., have been shown to degrade dibenzofuran.[7] The typical aerobic degradation pathway of dibenzofuran is initiated by a dioxygenase enzyme that hydroxylates the aromatic ring, leading to ring cleavage and eventual mineralization.

Hypothetical Biodegradation Pathway for this compound:

A plausible initial step in the biodegradation of this compound could be the reduction of the nitro group to a nitroso, hydroxylamino, and ultimately an amino group (3-aminodibenzofuran). This reduction is a common initial step in the microbial metabolism of nitroaromatics.[6] The resulting 3-aminodibenzofuran may then be susceptible to oxidative attack on the aromatic rings, similar to the degradation of dibenzofuran itself.

The following diagram illustrates a hypothetical initial stage of the microbial degradation of this compound.

Caption: Hypothetical initial microbial degradation of this compound.

Bioaccumulation

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure.[8] For a compound like this compound, which is expected to be lipophilic, there is a potential for bioaccumulation in the fatty tissues of organisms. The extent of bioaccumulation is typically estimated using the octanol-water partition coefficient (Kow). Without an experimentally determined Kow value for 3-NDF, a definitive assessment of its bioaccumulation potential cannot be made. However, the structural similarity to other persistent organic pollutants suggests that this is an area that warrants investigation.

Experimental Protocols for Future Research

To address the current knowledge gaps, a series of standardized environmental fate studies are required. The following outlines key experimental protocols that should be considered.

Physicochemical Properties

-

Water Solubility (OECD 105): Determination of the saturation concentration of 3-NDF in water at a given temperature.

-

Octanol-Water Partition Coefficient (OECD 107 or 117): Measurement of the Kow value to predict partitioning behavior and bioaccumulation potential.

-

Vapor Pressure (OECD 104): Assessment of the tendency of 3-NDF to volatilize into the atmosphere.

-

Soil Adsorption/Desorption (OECD 106): Determination of the soil organic carbon-water partitioning coefficient (Koc) to quantify its mobility in soil.

Abiotic Degradation

-

Photodegradation in Water (OECD 316): Measurement of the rate of degradation of 3-NDF in aqueous solutions under controlled light conditions to determine its environmental half-life. Identification of photoproducts is a critical component of this study.

Biotic Degradation

-

Ready Biodegradability (OECD 301): A screening test to assess whether 3-NDF is readily biodegradable by aerobic microorganisms.

-

Soil Biodegradation (OECD 307): A more complex study to determine the rate and route of degradation in aerobic soil, including the identification of major metabolites.

-

Sediment Biodegradation (OECD 308): Similar to the soil study, but conducted in aquatic sediment systems to assess persistence in this important environmental compartment.

The following workflow diagram illustrates a logical progression for investigating the environmental fate of this compound.

Caption: Recommended experimental workflow for assessing 3-NDF's environmental fate.

Quantitative Data Summary

As of the date of this document, there is no publicly available quantitative data on the environmental fate and degradation of this compound. The following table is provided as a template for future data compilation.

| Parameter | Value | Conditions | Reference |

| Water Solubility (mg/L) | Data not available | ||

| Log Kow | Data not available | ||

| Vapor Pressure (Pa) | Data not available | ||

| Soil Adsorption Koc (L/kg) | Data not available | ||

| Aqueous Photolysis DT50 (days) | Data not available | pH, light intensity | |

| Soil Biodegradation DT50 (days) | Data not available | Temperature, moisture | |

| Water-Sediment DT50 (days) | Data not available | ||

| Bioaccumulation Factor (BCF) | Data not available |

Conclusion and Future Outlook

The environmental fate and degradation of this compound remain largely uncharacterized. Based on its chemical structure, concerns regarding its potential for persistence and bioaccumulation are warranted. The compound's known photosensitivity suggests that photodegradation may be a significant environmental removal process, but the degradation products and their potential toxicity are unknown. Future research should prioritize the determination of key physicochemical properties and the execution of standardized environmental fate studies to enable a comprehensive risk assessment. For professionals in drug development and other industries utilizing this compound, a proactive approach to understanding its environmental lifecycle is crucial for sustainable innovation.

References

- 1. contaminantdb.ca [contaminantdb.ca]

- 2. This compound | C12H7NO3 | CID 72897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. experts.umn.edu [experts.umn.edu]

- 5. researchgate.net [researchgate.net]

- 6. Degradation of nitroaromatic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioaccumulation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Basic Reactivity and Chemical Stability of 3-Nitrodibenzofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrodibenzofuran is a heterocyclic aromatic compound that has garnered significant interest in the fields of chemical biology and drug development. Its utility primarily stems from its properties as a photoremovable protecting group, often referred to as a "caging" group. The nitrodibenzofuran (NDBF) moiety allows for the temporary inactivation of bioactive molecules, which can then be released with high spatial and temporal precision using one- or two-photon excitation. This technical guide provides a comprehensive overview of the core reactivity and chemical stability of this compound, offering insights into its synthesis, handling, and potential degradation pathways. While specific experimental data on some aspects of its general chemical stability are limited, this guide consolidates available information and provides predictive analysis based on the well-established chemistry of dibenzofurans and nitroaromatic compounds.

Physicochemical Properties

This compound is a yellow crystalline solid that is generally stable under ambient conditions.[1] Its insolubility in water necessitates the use of organic solvents for most chemical manipulations.[1]

| Property | Value | Source(s) |

| CAS Number | 5410-97-9 | [2] |

| Molecular Formula | C₁₂H₇NO₃ | [2] |

| Molecular Weight | 213.19 g/mol | [2] |

| Appearance | Yellow crystalline powder | [1] |

| Melting Point | 180-182 °C | [2] |

| Boiling Point | 379-380 °C | [2] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and chloroform. | [1] |

| Storage | Ambient (>5 °C) | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through the nitration of dibenzofuran. The reaction conditions can be optimized to favor the formation of the 3-nitro isomer.

Experimental Protocol: Nitration of Dibenzofuran

This protocol is adapted from procedures described for the electrophilic substitution of dibenzofuran.[1]

Materials:

-

Dibenzofuran

-

Nitric acid (concentrated)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol or acetic acid)

Procedure:

-

Dissolve dibenzofuran in dichloromethane in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add concentrated nitric acid to the stirred solution. The addition should be dropwise to control the reaction temperature and prevent over-nitration.

-

After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by pouring the mixture into cold water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent to obtain this compound as a yellow crystalline solid.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.[2]

Chemical Reactivity

The chemical reactivity of this compound is governed by the interplay of the electron-rich dibenzofuran ring system and the strongly electron-withdrawing nitro group.

Photochemical Reactivity: Uncaging

The most well-documented aspect of this compound's reactivity is its use as a photoremovable protecting group.[3] Upon absorption of one or two photons of light, the NDBF group is cleaved, releasing the protected molecule. This process is highly efficient, with a reported quantum yield of photolysis for an NDBF derivative of approximately 0.7.[4]

| Photochemical Property | Value | Wavelength | Reference(s) |

| Quantum Yield (Φ) | ~0.7 (for NDBF-EGTA) | Not specified | [4] |

| Two-Photon Cross-Section (δu) | ~0.6 GM (for NDBF-EGTA) | Not specified | [4] |

Experimental Protocol: Photolytic Deprotection (Uncaging) This protocol outlines a general procedure for the photolytic cleavage of an NDBF-caged molecule.

Materials:

-

NDBF-caged compound

-

Appropriate buffer solution (e.g., phosphate-buffered saline, pH 7.4)

-

UV light source (e.g., 365 nm lamp) or a two-photon laser source

-

Quartz cuvette or appropriate sample holder

-

Analytical instrument for monitoring the reaction (e.g., HPLC, LC-MS)

Procedure:

-

Prepare a solution of the NDBF-caged compound in the desired buffer at a known concentration.

-

Transfer the solution to a quartz cuvette.

-

Irradiate the sample with a UV light source at a suitable wavelength (typically around 365 nm) or with a focused two-photon laser beam.

-

Monitor the progress of the uncaging reaction by taking aliquots at different time points and analyzing them by HPLC or LC-MS to quantify the disappearance of the starting material and the appearance of the released molecule.

-

The photolysis products can be isolated and characterized to confirm the cleavage reaction.[2]

Electrophilic Aromatic Substitution

The dibenzofuran ring is generally susceptible to electrophilic attack. However, the presence of the electron-withdrawing nitro group at the 3-position deactivates the ring system towards further electrophilic substitution. The directing effect of the existing substituents will determine the position of any subsequent substitution. Based on the directing effects of the ether linkage and the nitro group, further electrophilic attack is predicted to occur at positions 2, 7, or 9.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution on the this compound ring is generally unfavorable unless a good leaving group is present at a position activated by the nitro group (i.e., ortho or para). Since there are no such leaving groups in the parent molecule, direct nucleophilic substitution on the aromatic rings is not a primary reaction pathway under typical conditions.

Reduction of the Nitro Group

The nitro group of this compound can be reduced to an amino group to form 3-aminodibenzofuran. This is a common transformation for aromatic nitro compounds and can be achieved using various reducing agents.

Experimental Protocol: Reduction of this compound to 3-Aminodibenzofuran This is a general protocol for the reduction of aromatic nitro compounds.[5]

Materials:

-

This compound

-

Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O), iron powder with acetic acid, or catalytic hydrogenation with Pd/C)

-

Solvent (e.g., ethanol, ethyl acetate, or acetic acid)

-

Acid or base for workup as required

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure (using SnCl₂·2H₂O):

-

Dissolve this compound in a suitable solvent such as ethanol in a round-bottom flask.

-

Add an excess of Tin(II) chloride dihydrate to the solution.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude 3-aminodibenzofuran by column chromatography or recrystallization.

Chemical Stability and Degradation

The chemical stability of this compound is a critical consideration for its storage, handling, and application, particularly in the context of drug development where stability-indicating assays are required. While specific forced degradation studies on this compound are not extensively reported in the public literature, its stability can be inferred from the behavior of related nitroaromatic and dibenzofuran compounds. A forced degradation study should be performed to identify potential degradation products and pathways.

Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[6] For a poorly water-soluble compound like this compound, co-solvents may be necessary for solution-state studies.[5]

5.1.1 Hydrolytic Stability

Experimental Protocol:

-

Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), neutral (e.g., water), and basic (e.g., 0.1 M NaOH) conditions. A co-solvent like acetonitrile or methanol may be required to ensure solubility.

-

Store the solutions at elevated temperatures (e.g., 60-80 °C) for a defined period.

-

At specified time points, withdraw aliquots, neutralize if necessary, and analyze by a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

Predicted Outcome: The dibenzofuran core is generally stable to hydrolysis. The nitro group may influence the electronic properties of the ring, but significant hydrolytic degradation under typical acidic or neutral conditions is not expected. Under strong basic conditions, some degradation may occur, but specific pathways are not well-documented for this compound.

5.1.2 Oxidative Stability

Experimental Protocol:

-

Prepare a solution of this compound in a suitable solvent.

-

Add an oxidizing agent, such as hydrogen peroxide (e.g., 3-30%).

-

Keep the solution at room temperature or slightly elevated temperature for a set duration.

-

Monitor the degradation of this compound and the formation of degradation products by HPLC.

Predicted Outcome: The dibenzofuran ring can be susceptible to oxidative cleavage. The nitro group is generally resistant to oxidation. Potential degradation products could include hydroxylated and ring-opened species.

5.1.3 Thermal Stability

Experimental Protocol:

-

Expose solid this compound to dry heat at elevated temperatures (e.g., 80-120 °C) for a specified period.

-

For solution-state thermal stability, heat a solution of the compound in a suitable solvent.

-

Analyze the samples at various time points by HPLC to assess for degradation.

Predicted Outcome: this compound is reported to be stable under normal temperatures and pressures.[1] Significant thermal degradation is likely to occur only at temperatures approaching its melting point.

5.1.4 Photostability

As discussed in the reactivity section, this compound is inherently photolabile, which is the basis for its use as a caging group.

Experimental Protocol:

-

Expose a solution of this compound to a controlled light source that provides both UV and visible output, following ICH Q1B guidelines.

-

Analyze the sample at different time points to determine the rate of degradation and identify the photoproducts.

Predicted Outcome: this compound will degrade upon exposure to light. The degradation pathway involves cleavage of the bond to the protected group in a caged compound, leading to the release of the active molecule and a nitroso-dibenzofuran byproduct.

Metabolic Degradation

Some bacterial strains have been shown to metabolize nitrodibenzofurans.[1] The metabolic pathways can involve initial dioxygenase-catalyzed hydroxylation of the aromatic rings, followed by ring cleavage.[7] For this compound, this could lead to the formation of substituted salicylic acids.[1]

Conclusion

This compound is a molecule with a distinct profile of reactivity and stability. Its photochemical lability is a key feature that has been effectively harnessed in the design of photoremovable protecting groups, enabling precise control over the release of bioactive molecules. While its general chemical stability under hydrolytic, oxidative, and thermal stress has not been extensively documented, predictions based on the chemistry of its constituent ring systems suggest a relatively robust molecule under many conditions. The provided experimental protocols offer a framework for researchers to systematically investigate the stability and reactivity of this compound and its derivatives, which is crucial for its application in drug development and other scientific disciplines. Further studies are warranted to fully characterize its degradation pathways and to quantify its reactivity under a broader range of conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchprofiles.library.pcom.edu [researchprofiles.library.pcom.edu]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in the synthesis of dibenzofurans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-Nitrodibenzofuran: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-nitrodibenzofuran, a key intermediate in the development of photolabile protecting groups and other specialized chemical entities. The primary method outlined is the direct nitration of dibenzofuran.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry and drug development. They form the core of the nitrodibenzofuran (NDBF) caging group, which is utilized for the photolabile protection of thiols in peptides and other biomolecules. The ability to control the activity of therapeutic agents with light offers precise spatial and temporal control, a highly desirable feature in targeted drug delivery and biological studies. This protocol details the direct electrophilic nitration of dibenzofuran, a common method for introducing a nitro group onto the dibenzofuran scaffold.

Data Summary

The direct nitration of dibenzofuran typically yields a mixture of isomers. The distribution of these isomers is dependent on the reaction conditions. The following table summarizes the isomer distribution from a representative experimental procedure.

| Starting Material | Nitrating Agent | Solvent | Temperature (°C) | 1-Nitrodibenzofuran (%) | 2-Nitrodibenzofuran (%) | This compound (%) |

| Dibenzofuran | Nitric Acid / Acetic Anhydride | Acetic Anhydride | 4 | ~22 | ~41 | ~37 |

| Dibenzofuran | Nitric Acid / Acetic Anhydride | Acetic Anhydride | 25 | ~19 | ~40 | ~41 |

Table 1: Isomer distribution from the nitration of dibenzofuran under different temperature conditions. Data adapted from Dewar and Urch (1957).

Experimental Protocol: Direct Nitration of Dibenzofuran

This protocol is based on the method described by Dewar and Urch for the electrophilic nitration of dibenzofuran.

Materials:

-

Dibenzofuran (1.68 g, 0.01 mol)

-

Nitric acid (d 1.5, 0.42 mL, 0.01 mol)

-

Acetic anhydride (100 mL)

-

Alumina for column chromatography

-

Chloroform

-

Round-bottom flask

-

Stirring apparatus

-

Chromatography column

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.68 g (0.01 mol) of dibenzofuran in 100 mL of acetic anhydride.

-

Addition of Nitrating Agent: Cool the solution to the desired reaction temperature (either 4°C using an ice bath or maintained at 25°C). Slowly add a solution of 0.42 mL (0.01 mol) of nitric acid in a small amount of acetic anhydride to the stirred dibenzofuran solution.

-

Reaction: Allow the reaction to proceed with continuous stirring. The reaction time will influence the extent of conversion. The original study aimed for partial nitration (up to 15% conversion) to study the kinetics. For preparative purposes, the reaction time may be extended, and the progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is carefully quenched with water to hydrolyze the excess acetic anhydride. The organic components are then extracted into a suitable solvent like chloroform.

-

Purification: The crude product, containing unreacted dibenzofuran and a mixture of nitrodibenzofuran isomers, is purified by column chromatography on alumina.

-

Chromatography:

-

Load the concentrated crude product onto a column packed with alumina.

-

Elute first with a non-polar solvent (e.g., petroleum ether) to remove the unreacted dibenzofuran.

-

Subsequently, elute the mononitrodibenzofuran isomers with a more polar solvent, such as chloroform.

-

-

Isomer Separation: The collected fraction containing the nitrodibenzofuran isomers can be further purified and the individual isomers separated by techniques such as fractional crystallization or high-performance liquid chromatography (HPLC) to isolate the desired this compound.

Visualizations

Reaction Scheme: Nitration of Dibenzofuran

Caption: Nitration of dibenzofuran yields a mixture of three constitutional isomers.

Experimental Workflow

Caption: General experimental workflow for the synthesis and purification of this compound.

Application Notes & Protocols: 3-Nitrodibenzofuran as a Photolabile Protecting Group

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Photolabile protecting groups (PPGs), or photocages, are essential tools in chemical biology and drug delivery, enabling the spatial and temporal control of bioactive molecules' release. Upon irradiation with light of a specific wavelength, these groups undergo a photochemical reaction, leading to their cleavage and the liberation of the active molecule. While classic PPGs like those based on the o-nitrobenzyl scaffold are well-established, research into novel structures continues to seek improved properties such as two-photon absorption cross-sections, quantum yields, and photolysis wavelengths.